

Lincomycin hydrochloride monohydrate

chemical properties and structure

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Compound of Interest

Compound Name: *Lincomycin hydrochloride monohydrate*

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An In-depth Technical Guide to the Chemical Properties and Structure of **Lincomycin Hydrochloride Monohydrate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of **Lincomycin Hydrochloride Monohydrate**, a lincosamide antibiotic. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Chemical and Physical Properties

Lincomycin hydrochloride monohydrate is a white or almost white crystalline powder.^[1] It is an antibiotic produced by the actinomyces *Streptomyces lincolnensis*.^{[2][3]} The compound is a hydrated hydrochloride salt of lincomycin.

Table 1: Physicochemical Properties of **Lincomycin Hydrochloride Monohydrate**

Property	Value	References
Molecular Formula	C ₁₈ H ₃₇ ClN ₂ O ₇ S	[4][5]
Molecular Weight	461.01 g/mol	[4][5][6]
Appearance	White to almost white crystalline powder	[1][7]
Melting Point	147 - 153 °C	[8]
Solubility	Very soluble in water; Slightly soluble in ethanol (96%); Very slightly soluble in acetone.	[7]
pKa (Strongest Basic)	7.97	[5]
Water Content (Karl Fischer)	3.5 - 4.5 %	[8]

Chemical Structure

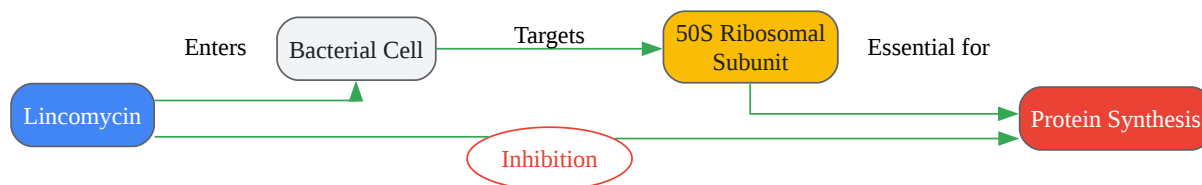
Lincomycin is a lincosamide antibiotic that consists of an amino acid moiety, propylhygric acid, linked to a sugar moiety, α -methylthiolincosamine.[9] The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.

IUPAC Name: (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride[4]

The absolute configuration of **lincomycin hydrochloride monohydrate** has been determined by single-crystal X-ray crystallography. The crystals are orthorhombic, belonging to the space group P2(1)2(1)2.[10]

Mechanism of Action

Lincomycin exerts its antibiotic effect by inhibiting bacterial protein synthesis.[11][12] This is achieved through its binding to the 50S ribosomal subunit of the bacterial ribosome.[2][11] By binding to the peptidyl transferase center on the 50S subunit, lincomycin interferes with the translocation step of protein synthesis, thereby halting the elongation of the polypeptide chain.[11]



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Caption: Mechanism of action of Lincomycin.

Experimental Protocols

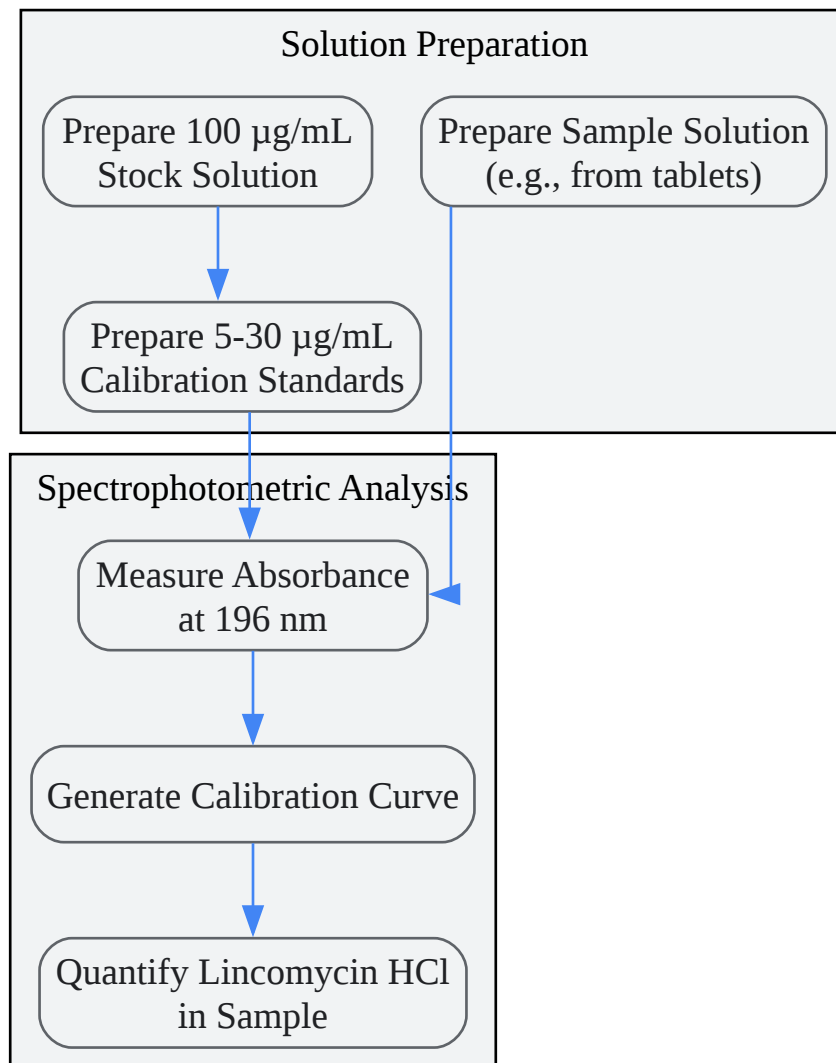
This section provides detailed methodologies for key experiments related to the characterization of **lincomycin hydrochloride monohydrate**.

Spectrophotometric Determination

A simple and accurate UV spectrophotometric method can be used for the quantitative estimation of lincomycin hydrochloride in bulk and pharmaceutical dosage forms.[6]

- Instrumentation: A UV-Visible spectrophotometer.
- Solvent: Distilled water.[6]
- Procedure:
 - Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 50 mg of **lincomycin hydrochloride monohydrate** and transfer it to a 50 mL volumetric flask. Dissolve and make up the volume with distilled water. Further dilute to a concentration of 100 µg/mL with distilled water.[6]
 - Preparation of Calibration Curve: Prepare a series of dilutions in the range of 5-30 µg/mL from the stock solution in 10 mL volumetric flasks using distilled water.[6]
 - Measurement: Measure the absorbance of the prepared solutions at the wavelength of maximum absorbance (λ_{max}), which is 196 nm, using distilled water as a blank.[6]

- Analysis of Pharmaceutical Formulations: For tablets, weigh and finely powder twenty tablets. Transfer a quantity of powder equivalent to 250 mg of lincomycin hydrochloride to a 100 mL volumetric flask, dissolve in and make up the volume with distilled water. Filter the solution and make further dilutions to a final concentration of 15 $\mu\text{g/mL}$. Measure the absorbance at 196 nm.[6]



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Caption: Workflow for spectrophotometric analysis.

Iodometric Titration

This method allows for the quantitative determination of lincomycin hydrochloride through an oxidation reaction with peroxomonosulfate, followed by iodometric titration.[5]

- Reagents:
 - 0.008 mol/L Potassium peroxomonosulfate (KHSO_5)
 - 0.2 mol/L Buffer solution (pH 9.2)
 - 0.02 mol/L Sodium hydroxide (NaOH)
 - 1.0 mol/L Sulfuric acid (H_2SO_4)
 - 10% Potassium iodide (KI) solution
 - 0.01 mol/L standard sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
 - 1% Starch solution (indicator)
- Procedure:
 - Pipette 10.00 mL of a solution containing 1-5 mg of lincomycin hydrochloride into a 100 mL Erlenmeyer flask.[5]
 - Add 5.00 mL of 0.008 mol/L KHSO_5 , 5.0 mL of 0.2 mol/L buffer solution (pH 9.2), and 1 mL of 0.02 mol/L NaOH successively with stirring.[5]
 - Allow the reaction to proceed for 6 minutes at room temperature.[5]
 - Acidify the solution by adding 2.0 mL of 1.0 mol/L H_2SO_4 , followed by 1 mL of 10% KI solution while stirring.[5]
 - Titrate the liberated iodine with a 0.01 mol/L standard sodium thiosulfate solution, adding 1 mL of starch solution as an indicator near the endpoint.[3]
 - A blank determination should be performed using the same procedure without the analyte. [5]

Spectroscopic Characterization

^1H NMR and ^{13}C NMR spectroscopy are crucial for the structural elucidation of **lincomycin hydrochloride monohydrate**. Spectra can be recorded on a suitable NMR spectrometer.[\[2\]](#)
[\[13\]](#)

- Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D_2O) or Dimethyl Sulfoxide- d_6 (DMSO-d_6).
- Analysis: One- and two-dimensional NMR techniques, including COSY and NOESY, can be employed to assign all proton and carbon signals and to determine the conformation of the molecule in solution.[\[13\]](#)

FTIR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing approximately 2 mg of the sample with 200 mg of KBr and compressing the mixture.[\[5\]](#)
- Analysis: Record the spectrum in the range of $4000\text{--}400\text{ cm}^{-1}$. Key characteristic peaks include C=C (aromatic) stretching, C-H (aliphatic) stretching, S- CH_3 stretching, C-C (aliphatic) stretching, and C-O-C (ether linkage) stretching.[\[14\]](#)

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.

- Crystallization: Crystals of **lincomycin hydrochloride monohydrate** can be grown from aqueous solutions.[\[10\]](#)
- Data Collection: Collect diffraction data using a suitable X-ray diffractometer.
- Structure Solution and Refinement: The structure is solved and refined to determine bond lengths, bond angles, and the absolute configuration of the molecule. The crystal structure reveals that the molecule consists of an amino acid linked by an amide group to a monosaccharide of galactose stereochemistry.[\[10\]](#)

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